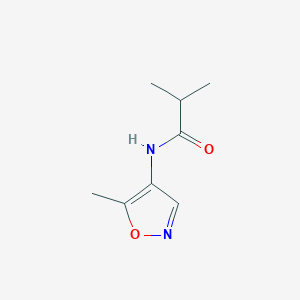
N-(5-Methylisoxazol-4-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide typically involves the formation of the isoxazole ring followed by the introduction of the propionamide group. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide would likely involve scalable synthetic routes that ensure high yield and purity. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound may be explored for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide include other isoxazole derivatives such as:
- 3,5-disubstituted isoxazoles
- N-(5-methyl-4-isoxazolyl)propionamide
Uniqueness
What sets 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide apart from other similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
108512-01-2 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)8(11)10-7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11) |
Clave InChI |
CLGIZNNLWVSRJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)NC(=O)C(C)C |
SMILES canónico |
CC1=C(C=NO1)NC(=O)C(C)C |
Sinónimos |
Propanamide, 2-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















